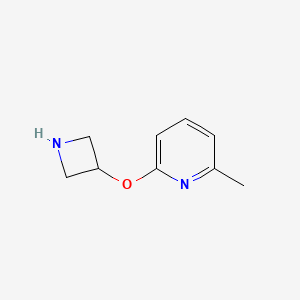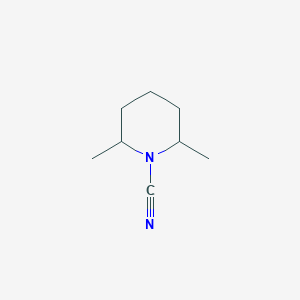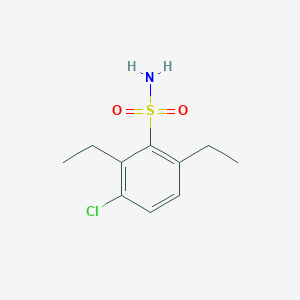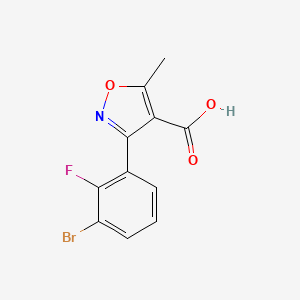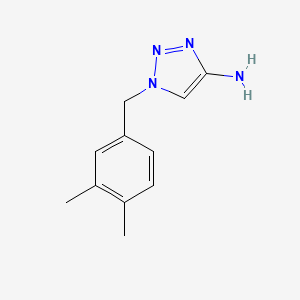
2-((Dimethylamino)methyl)-4-ethylpyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Dimethylamino)methyl)-4-ethylpyrimidine-5-carboxylic acid is an organic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both dimethylamino and carboxylic acid functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)-4-ethylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylpyrimidine-5-carboxylic acid with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high quality of the final compound.
化学反応の分析
Types of Reactions
2-((Dimethylamino)methyl)-4-ethylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-((Dimethylamino)methyl)-4-ethylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-((Dimethylamino)methyl)-4-ethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the carboxylic acid group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
4-Dimethylaminopyridine (DMAP): Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Dimethylaminoethyl methacrylate (DMAEMA): Contains a dimethylamino group and is used in polymer chemistry.
Uniqueness
2-((Dimethylamino)methyl)-4-ethylpyrimidine-5-carboxylic acid is unique due to the presence of both a pyrimidine ring and a carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to similar compounds. This combination of functional groups allows for a wide range of applications in different scientific fields.
特性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
2-[(dimethylamino)methyl]-4-ethylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-4-8-7(10(14)15)5-11-9(12-8)6-13(2)3/h5H,4,6H2,1-3H3,(H,14,15) |
InChIキー |
UAVDZFOHJXDJRG-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=NC=C1C(=O)O)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


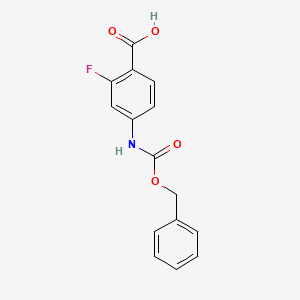
![7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B15326287.png)
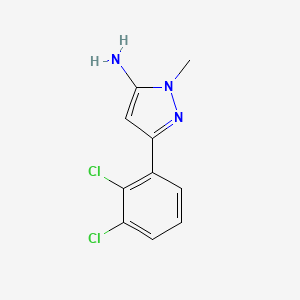
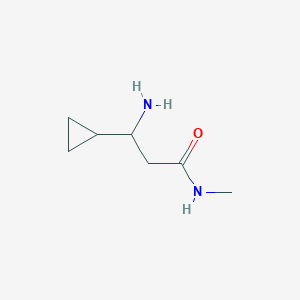
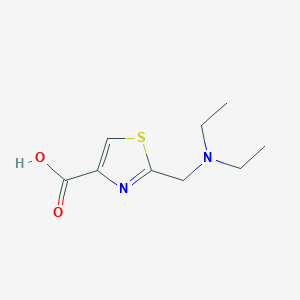
![1H-[1,2,3]triazolo[4,5-b]pyridin-7-aminehydrochloride](/img/structure/B15326312.png)
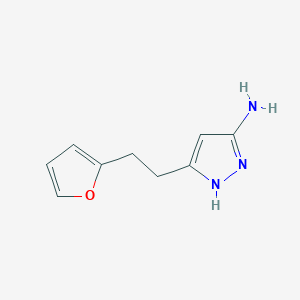
![1-methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15326319.png)
